molecular formula C19H20FN5OS B2856881 1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852374-46-0

1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2856881
CAS No.: 852374-46-0
M. Wt: 385.46
InChI Key: PXOJIPJSNRVWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (CAS: 852374-46-0) is a heterocyclic compound with a molecular formula of C₁₉H₂₀FN₅OS and a molecular weight of 385.4584 g/mol . Its structure features:

  • A 1,2,4-triazolo[4,3-b]pyridazine core fused with a triazole and pyridazine ring.
  • A 3-fluorophenyl substituent at position 3 of the triazolo-pyridazine system.
  • A thioether linkage connecting the core to an acetyl group, which is further substituted with an azepane (hexahydroazepine) ring.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c20-15-7-5-6-14(12-15)19-22-21-16-8-9-17(23-25(16)19)27-13-18(26)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJIPJSNRVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (CAS Number: 852374-46-0) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on existing research findings, including cytotoxicity assays and kinase inhibition studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound . The cytotoxicity was assessed using the MTT assay against several cancer cell lines:

CompoundCell LineIC50 (μM)
12e (related derivative)A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

These results indicate that compounds with similar structural features exhibit significant cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .

Kinase Inhibition

The compound's potential as a c-Met kinase inhibitor was also explored. c-Met is a receptor tyrosine kinase implicated in various cancers; thus, its inhibition can be crucial for therapeutic strategies.

CompoundKinase Inhibition IC50 (μM)
12e 0.090
Foretinib (control)0.019

The results suggest that the compound's binding affinity to c-Met is comparable to that of Foretinib, a known inhibitor, highlighting its potential as a therapeutic agent in cancer treatment .

The mechanism by which these compounds exert their cytotoxic effects involves the induction of apoptosis and cell cycle arrest. For instance, compound 12e was shown to induce late apoptosis in A549 cells and cause G0/G1 phase arrest, which is critical for halting the proliferation of cancer cells .

Case Studies

In a series of experiments designed to evaluate structure-activity relationships (SAR), various substitutions on the triazolo-pyridazine core were tested for their effects on biological activity. The presence of halogen substituents on the aromatic ring was found to modulate cytotoxicity but did not significantly enhance it compared to non-halogenated counterparts.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone 852374-46-0 C₁₉H₂₀FN₅OS 385.4584 Triazolo[4,3-b]pyridazine core, 3-fluorophenyl, thioether, azepane-acetyl substituent
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Not provided Not available Not available Pyridazine-pyrazole hybrid, dichlorophenyl and methoxyphenyl substituents
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one 351857-75-5 C₇H₆N₄OS 210.22 Triazolo[3,2-b]thiazole core, methyl group, acetyl substituent
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one 351857-75-5 C₁₅H₁₂F₃N₅OS₂ 415.41 Triazolo[3,2-b]thiazole core, trifluoromethylbenzyl-thioether, acetyl substituent

Analysis of Structural Variations

Core Heterocycle Modifications

  • Target Compound : The triazolo[4,3-b]pyridazine core provides a larger π-electron system compared to triazolo[3,2-b]thiazole analogs (e.g., 351857-75-5) . This may enhance binding affinity to aromatic-rich biological targets (e.g., kinases).
  • Pyridazine vs. Thiazole : Pyridazine derivatives (as in the target compound) typically exhibit greater polarity and hydrogen-bonding capacity than thiazole-containing analogs, influencing solubility and membrane permeability .

Substituent Effects

  • Fluorophenyl vs.
  • Azepane vs. Simple Acetyl : The azepane ring in the target compound adds conformational flexibility and basicity (pKa ~9.5 for azepane), which may enhance interactions with protonated residues in enzymatic active sites compared to unsubstituted acetyl groups .

Molecular Weight and Drug-Likeness

  • The target compound’s molecular weight (385.46 g/mol ) exceeds the typical threshold for optimal oral bioavailability (<500 g/mol). In contrast, simpler analogs like 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (210.22 g/mol) may exhibit better pharmacokinetic profiles but lack target specificity .

Inferred Pharmacological Implications

    Q & A

    Q. What are the optimal synthetic routes and conditions for preparing this compound?

    The synthesis typically involves multi-step reactions:

    • Step 1 : Prepare the triazolopyridazine core via cyclization of hydrazinyl intermediates with carbonyl reagents under reflux (e.g., using acetic acid or DMF) .
    • Step 2 : Introduce the thioether linkage by reacting 6-hydrazinyl-triazolopyridazine derivatives with 2-chloro-1-(azepan-1-yl)ethanone in the presence of a base (e.g., K₂CO₃) at 80–100°C .
    • Purification : Recrystallization from ethanol/chloroform mixtures or column chromatography ensures high purity (>95%) . Key parameters include temperature control (to avoid side reactions) and solvent selection (polar aprotic solvents enhance reaction rates) .

    Q. Which analytical techniques are critical for structural validation and purity assessment?

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazolopyridazine ring and substituent positions .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
    • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
    • HPLC : Assesses purity (>98% required for biological assays) .

    Advanced Research Questions

    Q. How does the thioether linkage influence binding to bromodomains (e.g., BRD4)?

    The thioether group enhances bivalent binding by:

    • Extended Conformation : Allows simultaneous interaction with both bromodomains (BD1 and BD2) in BRD4, as seen in structurally related bivalent inhibitors like AZD5153 .
    • Flexibility : The sulfur atom permits rotational freedom, optimizing binding kinetics (Kd values <100 nM in SPR assays) . Comparative studies with oxygen/selenium analogs show reduced potency (IC₅₀ increases by 3–5×), highlighting sulfur’s unique electronic properties .

    Q. How can researchers resolve contradictions between in vitro activity and cellular efficacy?

    Discrepancies often arise from:

    • Solubility Limitations : Kinetic solubility assays (e.g., PBS buffer at pH 7.4) reveal poor bioavailability. Strategies include PEGylation or co-solvent systems (e.g., 10% DMSO in media) .
    • Off-Target Effects : Proteome-wide profiling (e.g., KINOMEscan) identifies unintended kinase/CDK interactions. Selectivity is improved by modifying the azepane substituents (e.g., fluorophenyl vs. methoxyphenyl) .
    • Metabolic Instability : Microsomal stability assays (human liver microsomes) guide structural tweaks (e.g., replacing labile ester groups) .

    Q. What computational strategies predict target engagement and off-target risks?

    • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with BRD4 (PDB: 5UJ8). High GOLD scores (>80) correlate with experimental IC₅₀ values .
    • MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess binding stability (RMSD <2 Å indicates robust interactions) .
    • Machine Learning : Train models on ChEMBL datasets to predict ADMET properties (e.g., CYP3A4 inhibition risks) .

    Q. What structure-activity relationship (SAR) insights guide pharmacokinetic optimization?

    Key modifications and outcomes:

    Modification Impact on PK Evidence
    Azepane → Piperidine↑ Metabolic stability (t₁/₂ from 2h → 6h)
    Fluorophenyl → Chlorophenyl↓ Solubility (LogP increases by 0.5)
    Thioether → Sulfone↑ Target affinity (IC₅₀ from 50 → 15 nM)
    Optimized analogs prioritize balancing lipophilicity (cLogP 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

    Contradiction Analysis

    Q. Why do some studies report potent CDK8 inhibition while others emphasize BRD4 activity?

    • Assay Variability : CDK8 inhibition (IC₅₀ ~100 nM) dominates in kinase-focused panels (e.g., DiscoverX), whereas BRD4 activity (IC₅₀ ~20 nM) is prioritized in epigenetic screens .
    • Structural Promiscuity : The triazolopyridazine scaffold interacts with ATP-binding pockets in both kinase and bromodomain families. Selectivity is assay-dependent .

    Methodological Recommendations

    • In Vivo Studies : Use xenograft models (e.g., MV4-11 leukemia) with oral dosing (10 mg/kg) to evaluate tumor growth inhibition. Monitor plasma exposure via LC-MS/MS .
    • Data Reproducibility : Standardize assay conditions (e.g., 1% FBS in cellular assays) to minimize serum protein binding artifacts .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.